NUAK1/2 Dual Inhibition Profile of HTH-02-006 vs. WZ4003 and HTH-01-015
HTH-02-006 exhibits a distinct isoform selectivity ratio relative to both WZ4003 and HTH-01-015. HTH-02-006 inhibits NUAK1 (IC₅₀ = 8 nM) and NUAK2 (IC₅₀ = 126 nM), yielding a NUAK2/NUAK1 selectivity ratio of ~15.8-fold [1]. In contrast, WZ4003 inhibits NUAK1 (IC₅₀ = 20 nM) and NUAK2 (IC₅₀ = 100 nM) with a ~5-fold selectivity ratio [2], while HTH-01-015 is NUAK1-selective (IC₅₀ = 100 nM) with minimal NUAK2 inhibition (IC₅₀ >10 µM, >100-fold selectivity) [2].
| Evidence Dimension | NUAK1 and NUAK2 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | NUAK1 IC₅₀ = 8 nM; NUAK2 IC₅₀ = 126 nM |
| Comparator Or Baseline | WZ4003: NUAK1 IC₅₀ = 20 nM, NUAK2 IC₅₀ = 100 nM; HTH-01-015: NUAK1 IC₅₀ = 100 nM, NUAK2 IC₅₀ >10 µM |
| Quantified Difference | HTH-02-006 is 2.5× more potent against NUAK1 than WZ4003 (8 nM vs. 20 nM) and 12.5× more potent than HTH-01-015 (8 nM vs. 100 nM). HTH-02-006 achieves dual NUAK1/2 inhibition, unlike HTH-01-015. |
| Conditions | Radioactive (³³P-ATP) filter-binding assay |
Why This Matters
Dual NUAK1/2 inhibition is required for full suppression of MYPT1 S445 phosphorylation and YAP-driven transcription in models where both isoforms are co-expressed; isoform-selective compounds fail to reproduce this pharmacology.
- [1] GtoPdb (IUPHAR/BPS Guide to Pharmacology). HTH-02-006 Ligand Activity Charts. Data from Nat Commun (2018) 9:4834. View Source
- [2] Banerjee S, Buhrlage SJ, Huang HT, et al. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases. Biochem J. 2014;457(1):215-25. View Source
